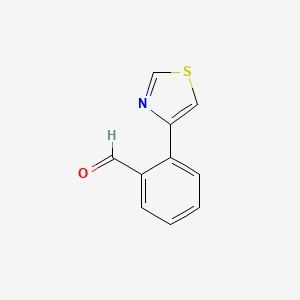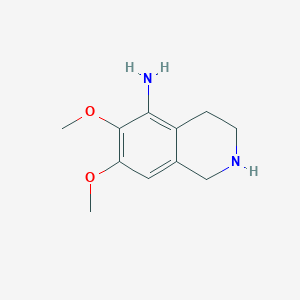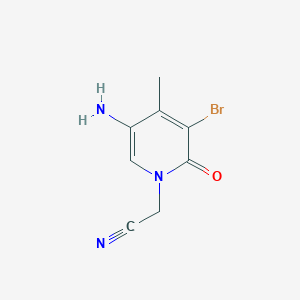
2-(1,3-Thiazol-4-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Thiazol-4-yl)benzaldehyde: is an organic compound that features a benzaldehyde moiety attached to a thiazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Thiazol-4-yl)benzaldehyde typically involves the condensation of thiazole derivatives with benzaldehyde under specific conditions. One common method involves the reaction of 1,3-thiazole-4-carbaldehyde with benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the condensation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-(1,3-Thiazol-4-yl)benzaldehyde undergoes various chemical reactions, including:
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: 2-(1,3-Thiazol-4-yl)benzoic acid.
Reduction: 2-(1,3-Thiazol-4-yl)benzyl alcohol.
Substitution: Various halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2-(1,3-Thiazol-4-yl)benzaldehyde is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds with potential biological activities .
Biology: In biological research, this compound is investigated for its potential as an antimicrobial and antifungal agent. Its derivatives have shown promising activity against various bacterial and fungal strains .
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral properties. Research is ongoing to develop new drugs based on this scaffold .
Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications in material science .
Mecanismo De Acción
The mechanism of action of 2-(1,3-Thiazol-4-yl)benzaldehyde involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its ability to form hydrogen bonds and π-π interactions with biological macromolecules contributes to its biological activity .
Comparación Con Compuestos Similares
- 2-(1,3-Thiazol-2-yl)benzaldehyde
- 4-(1,3-Thiazol-2-yl)benzaldehyde
- 2-(1,3-Thiazol-4-yl)benzoic acid
- 2-(1,3-Thiazol-4-yl)benzyl alcohol
Comparison: 2-(1,3-Thiazol-4-yl)benzaldehyde is unique due to the position of the thiazole ring attachment to the benzaldehyde moiety. This structural feature influences its reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for diverse applications .
Propiedades
Fórmula molecular |
C10H7NOS |
|---|---|
Peso molecular |
189.24 g/mol |
Nombre IUPAC |
2-(1,3-thiazol-4-yl)benzaldehyde |
InChI |
InChI=1S/C10H7NOS/c12-5-8-3-1-2-4-9(8)10-6-13-7-11-10/h1-7H |
Clave InChI |
XLEWKJCJKMJJJU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=O)C2=CSC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,2,2-Trifluoro-1-[2-(piperazin-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13156340.png)





![N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopropanamine](/img/structure/B13156378.png)

![5-Methyl-6-[methyl(prop-2-YN-1-YL)amino]pyridine-3-carbaldehyde](/img/structure/B13156386.png)
methanol](/img/structure/B13156400.png)
